molecular formula C19H16F3N3O4S B2402862 Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-15-7

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2402862
CAS RN: 881941-15-7
M. Wt: 439.41
InChI Key: UBOFENYZVTWUJH-UHFFFAOYSA-N
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Description

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, also known as SQ109, is a synthetic compound that has shown promising results in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis and is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2018. The current treatment for TB involves a combination of antibiotics that can take up to 6 months to complete and can have significant side effects. Therefore, there is an urgent need for new and effective treatments for TB, and SQ109 is one such potential candidate.

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate serves as a versatile precursor in the synthesis of fused quinoline heterocycles. For example, it has been utilized in the preparation of novel perianellated tetracyclic heteroaromatics, showcasing its utility in developing complex organic molecules (Mekheimer, R., Sadek, K., El-Nabi, H. A. A., Mohamed, A. A. E., Ebraheem, E. A., & Smith, M. B., 2005). This indicates its significant role in advancing the field of medicinal chemistry and drug discovery by enabling the creation of new pharmacologically active compounds.

Organic Photovoltaic Materials

The compound's derivatives have shown potential in the development of organic photovoltaic materials. For instance, research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could be synthesized from similar precursors, highlights its relevance in fabricating organic–inorganic photodiode devices. These devices have demonstrated promising rectification behavior and photovoltaic properties under illumination, indicating the compound's utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).

Fluorescent Dyes and Liquid Crystal Displays

The structural and optical properties of derivatives of ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate have been studied for their application as fluorescent dyes and in liquid crystal displays. This research indicates the potential of such compounds to enhance the performance and efficiency of display technologies (Bojinov, V., & Grabchev, I., 2003).

properties

IUPAC Name

ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFENYZVTWUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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